![molecular formula C27H23N B598936 N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1198395-24-2](/img/structure/B598936.png)
N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a biphenyl group and a fluorene group, both of which are common in organic chemistry . The biphenyl group consists of two connected phenyl rings, and the fluorene group is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a cyclopentane .
Molecular Structure Analysis
The molecular structure of this compound likely involves a biphenyl group connected to a fluorene group. The biphenyl group would consist of two connected phenyl rings, and the fluorene group would consist of two benzene rings fused with a cyclopentane .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, biphenyl is a solid at room temperature, with a melting point of 69.2 °C .Aplicaciones Científicas De Investigación
-
Thermoresponsive Property Controlled by End-Functionalization of Poly(N-isopropylacrylamide) with Phenyl, Biphenyl, and Triphenyl Groups
- Summary of Application : This research focuses on the thermoresponsive properties of Poly(N-isopropylacrylamide) (PNIPAM) when end-functionalized with Phenyl, Biphenyl, and Triphenyl groups .
- Methods of Application : The controlled polymerization of N-isopropylacrylamide (NIPAM) has been developed using living radical techniques . The hydrophobic end-group in the PNIPAM is known to affect its thermoresponsive property .
- Results or Outcomes : The study found that the hydrophobic end-group in the PNIPAM affects its thermoresponsive property .
-
Advances in diversified application of pillar[n]arenes
- Summary of Application : This paper reviews the application and research progress of functional group pillar[n]arenes and extended pillar[n]arenes in various fields .
- Methods of Application : The research focuses on the synthesis of functional groups of low-order pillar[n]arenes and the main modification methods of their functional groups .
- Results or Outcomes : The study found that pillar[n]arenes have been extensively studied as carrier materials for applications in materials science, life science, nanoscience, information science, intelligent science and other fields .
-
Singlet excimer electroluminescence within N,N′-di-1-naphthalenyl-N,N′-diphenyl-[1,1′-biphenyl]-4,4′-diamine (NPB)
- Summary of Application : The research focuses on the fabrication of organic light-emitting diodes based on NPB that emit via singlet excimer states .
- Methods of Application : The study involves the fabrication of organic light-emitting diodes based on NPB .
- Results or Outcomes : The study found that when the film deposition rate of NPB is reduced, it emits via singlet excimer states .
-
Biphenyl as a Heat Transfer Agent
- Summary of Application : Biphenyl is used in a eutectic mixture with diphenyl ether as a heat transfer agent . This mixture is stable up to 400 °C .
- Methods of Application : The application involves the use of biphenyl in a eutectic mixture with diphenyl ether .
- Results or Outcomes : The mixture has been found to be stable up to 400 °C, making it suitable for use as a heat transfer agent .
-
Biphenyl as a Fungistat in the Packaging of Citrus Fruits
- Summary of Application : Biphenyl is used as a fungistat in the packaging of citrus fruits .
- Methods of Application : The application involves the use of paper impregnated with biphenyl in citrus packing to reduce fruit damage by fungus during shipment and storage .
- Results or Outcomes : The use of biphenyl has been found to effectively reduce fruit damage by fungus during shipment and storage .
-
Friedel-Crafts Alkylation Reactions
- Summary of Application : Alkyl halides and acylhalides can be used as alkylating agents in Friedel-Crafts alkylation reactions .
- Methods of Application : The application involves the use of alkyl halides and acylhalides as alkylating agents .
- Results or Outcomes : The study discusses the limitations of the Friedel-Crafts alkylation reaction, paying particular attention to the structure of the alkyl halide, the structure of the aromatic substrate and the problem of polyalkylation .
-
- Summary of Application : Biphenyl is used as a dye carrier in the textile industry .
- Methods of Application : The application involves the use of biphenyl as a dye carrier in the dyeing process .
- Results or Outcomes : The use of biphenyl as a dye carrier has been found to effectively enhance the dyeing process .
-
Biphenyl as an Intermediate for Polychlorinated Biphenyls
- Summary of Application : Biphenyl is used as an intermediate for the production of polychlorinated biphenyls .
- Methods of Application : The application involves the use of biphenyl as an intermediate in the production process of polychlorinated biphenyls .
- Results or Outcomes : The use of biphenyl as an intermediate has been found to be crucial in the production of polychlorinated biphenyls .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9,9-dimethyl-N-(2-phenylphenyl)fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)24-14-8-6-13-22(24)23-17-16-20(18-25(23)27)28-26-15-9-7-12-21(26)19-10-4-3-5-11-19/h3-18,28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBARUOOPPWHZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735801 | |
| Record name | N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
CAS RN |
1198395-24-2 | |
| Record name | N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-Biphenyl-dimethylfluorenyl-amin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

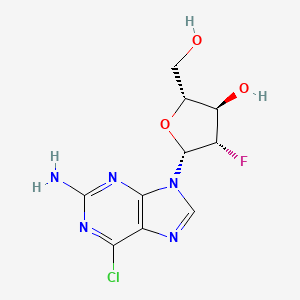
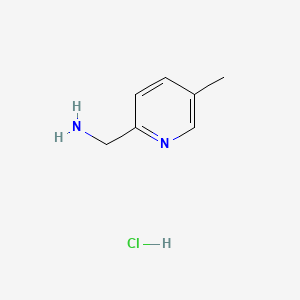
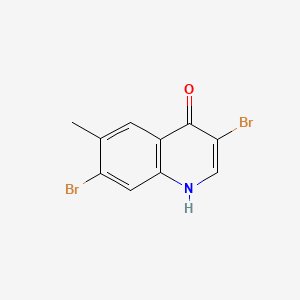
![3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B598859.png)
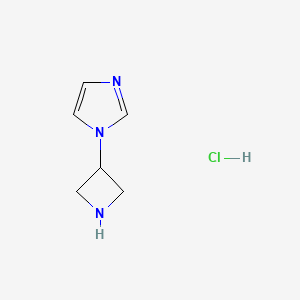
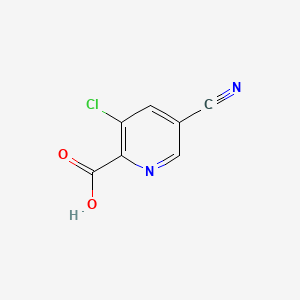
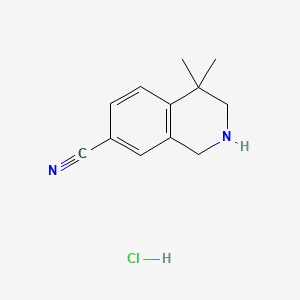
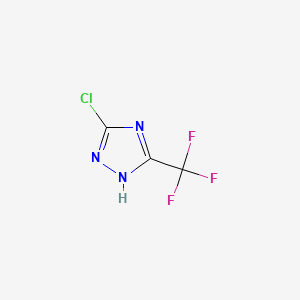
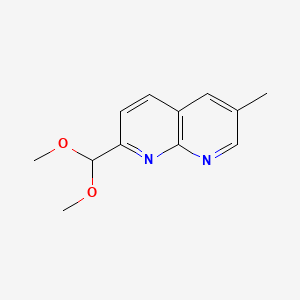
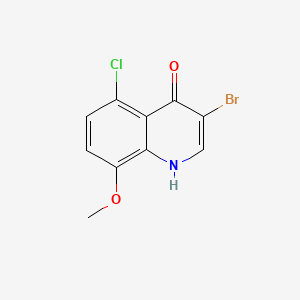

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)
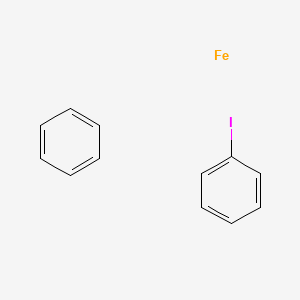
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)